Cas no 2097890-02-1 (N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidine-1-sulfonamide)
![N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidine-1-sulfonamide structure](https://www.kuujia.com/scimg/cas/2097890-02-1x500.png)
N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidine-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
-
- N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidine-1-sulfonamide
- N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]pyrrolidine-1-sulfonamide
-
- Inchi: 1S/C11H16N6O3S/c1-16-8-9(6-12-16)11-14-10(20-15-11)7-13-21(18,19)17-4-2-3-5-17/h6,8,13H,2-5,7H2,1H3
- InChI Key: OWLQNCNYOCDXEY-UHFFFAOYSA-N
- SMILES: S(NCC1=NC(C2C=NN(C)C=2)=NO1)(N1CCCC1)(=O)=O
Computed Properties
- Exact Mass: 312.10045957 g/mol
- Monoisotopic Mass: 312.10045957 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 21
- Rotatable Bond Count: 5
- Complexity: 449
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 312.35
- XLogP3: -0.6
- Topological Polar Surface Area: 115
N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidine-1-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6559-6576-10μmol |
N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidine-1-sulfonamide |
2097890-02-1 | 10μmol |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6559-6576-50mg |
N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidine-1-sulfonamide |
2097890-02-1 | 50mg |
$160.0 | 2023-09-08 | ||
Life Chemicals | F6559-6576-100mg |
N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidine-1-sulfonamide |
2097890-02-1 | 100mg |
$248.0 | 2023-09-08 | ||
Life Chemicals | F6559-6576-15mg |
N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidine-1-sulfonamide |
2097890-02-1 | 15mg |
$89.0 | 2023-09-08 | ||
Life Chemicals | F6559-6576-75mg |
N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidine-1-sulfonamide |
2097890-02-1 | 75mg |
$208.0 | 2023-09-08 | ||
Life Chemicals | F6559-6576-2mg |
N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidine-1-sulfonamide |
2097890-02-1 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6559-6576-10mg |
N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidine-1-sulfonamide |
2097890-02-1 | 10mg |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6559-6576-2μmol |
N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidine-1-sulfonamide |
2097890-02-1 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6559-6576-5mg |
N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidine-1-sulfonamide |
2097890-02-1 | 5mg |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6559-6576-30mg |
N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidine-1-sulfonamide |
2097890-02-1 | 30mg |
$119.0 | 2023-09-08 |
N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidine-1-sulfonamide Related Literature
-
Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
-
Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
-
Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
-
Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
Additional information on N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidine-1-sulfonamide
N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidine-1-sulfonamide (CAS No. 2097890-02-1): An Overview of a Promising Compound in Medicinal Chemistry
N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidine-1-sulfonamide (CAS No. 2097890-02-1) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of sulfonamides, which are widely studied for their diverse biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.
The chemical structure of N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidine-1-sulfonamide is characterized by a pyrrolidine ring linked to a sulfonamide group through a methylene bridge. The 1-methylpyrazole and 1,2,4-oxadiazole moieties further enhance the compound's structural complexity and contribute to its pharmacological profile. These functional groups are known to play crucial roles in modulating the biological activity of small molecules.
Recent studies have highlighted the potential of N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidine-1-sulfonamide in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory properties, N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidine-1-sulfonamide has also been investigated for its potential as an anticancer agent. Studies have demonstrated that this compound can induce apoptosis in cancer cells by targeting key signaling pathways involved in cell survival and proliferation. Specifically, it has been shown to inhibit the PI3K/AKT/mTOR pathway, which is frequently dysregulated in various types of cancer.
The pharmacokinetic properties of N-{[3-(1-methyl-1H-pyrazol-4-y l)-1,2,4 -oxadiaz ol -5 -yl ]meth yl}pyrro lidine - 1 -sulfonam ide have also been extensively studied. Research indicates that this compound exhibits favorable oral bioavailability and a reasonable half-life, making it suitable for further development as an oral therapeutic agent. Additionally, its low toxicity profile in preclinical studies suggests that it may have a favorable safety margin for clinical use.
The synthesis of N-{[3-(1-methyl - 1 H - pyraz ol - 4 - yl ) - 1 , 2 , 4 - oxadi az ol - 5 - yl ]meth yl}pyrro lidine - 1 -sulfonam ide involves several steps and requires careful optimization to achieve high yields and purity. The key steps include the formation of the pyrrolidine ring, the introduction of the sulfonamide group, and the coupling with the 3-(1-methylpyrazolyl)oxadiazole moiety. Recent advancements in synthetic methodologies have facilitated the efficient production of this compound on a larger scale.
One of the notable features of N-{[3-(1-methyl - 1 H - pyraz ol - 4 - yl ) - 1 , 2 , 4 - oxadi az ol - 5 - yl ]meth yl}pyrro lidine - 1 -sulfonam ide is its ability to cross the blood-brain barrier (BBB). This property is particularly important for its potential use in treating central nervous system (CNS) disorders such as Alzheimer's disease and Parkinson's disease. Preclinical studies have shown that this compound can effectively penetrate the BBB and exert neuroprotective effects by reducing oxidative stress and inflammation in brain tissues.
Despite its promising therapeutic potential, further research is needed to fully understand the mechanisms of action and optimize the pharmacological properties of N-{[3-(1-methyl - 1 H - pyraz ol - 4 - yl ) - 1 , 2 , 4 - oxadi az ol - 5 - yl ]meth yl}pyrro lidine - 1 -sulfonam ide. Ongoing clinical trials are evaluating its safety and efficacy in various disease models, and preliminary results are encouraging. The development of this compound as a novel therapeutic agent holds significant promise for addressing unmet medical needs in multiple therapeutic areas.
In conclusion, N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidine-1-sulfonamide (CAS No. 2097890-02-1) is a multifaceted compound with a wide range of potential applications in medicinal chemistry. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further development as a therapeutic agent. As research continues to advance our understanding of this compound, it is likely to play an increasingly important role in addressing various medical challenges.
2097890-02-1 (N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidine-1-sulfonamide) Related Products
- 1249118-36-2(2-{(2,5-dimethylphenyl)methylamino}-2-methylpropan-1-ol)
- 1072138-97-6(2-(1-((2-Aminoethyl)amino)ethylidene)-5,5-dimethylcyclohexane-1,3-dione 2,2,2-trifluoroacetate)
- 1235013-05-4(1-(3-fluorophenyl)methanesulfonyl-4-(2,2,2-trifluoroethyl)piperazine)
- 1805530-08-8(2-(Bromomethyl)-4-(difluoromethyl)-6-fluoro-3-nitropyridine)
- 2138516-93-3(tert-butyl 4-(bromomethyl)-4-cyclopropoxypiperidine-1-carboxylate)
- 2034364-39-9(3-(5-chloropyrimidin-2-yl)oxy-N-(4-fluorophenyl)methylpyrrolidine-1-carboxamide)
- 2580199-75-1(3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4,4-trifluoro-3-phenylbutanoic acid)
- 862809-95-8(3,5-dimethoxy-N-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-ylbenzamide)
- 1493259-67-8(2(4H)-Cyclopentapyrazoleacetic acid, 3-amino-5,6-dihydro-)
- 1226275-16-6(1-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine)




